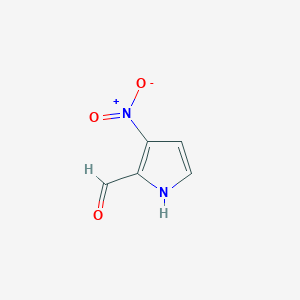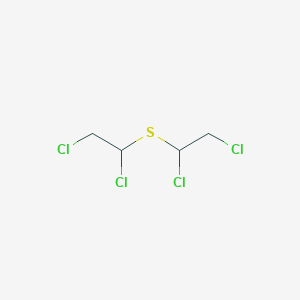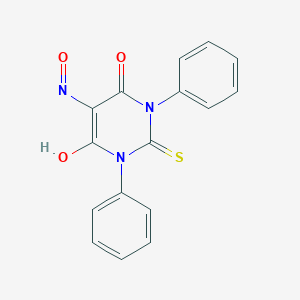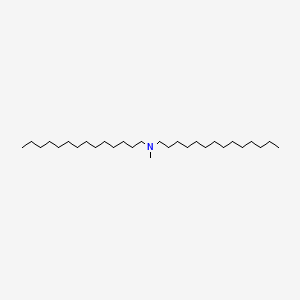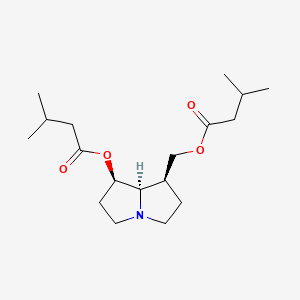
Oxotungsten--silicon (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxotungsten–silicon (1/1) is a compound that combines tungsten and silicon with an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The preparation of oxotungsten–silicon (1/1) typically involves the reaction of tungsten and silicon precursors under controlled conditions. One common method is the chemical vapor deposition (CVD) process, where tungsten hexafluoride (WF6) and silane (SiH4) are used as precursors. The reaction occurs at high temperatures, typically around 600-800°C, in the presence of oxygen to form the oxotungsten–silicon compound.
Industrial Production Methods
In industrial settings, the production of oxotungsten–silicon (1/1) can be scaled up using similar CVD processes. The reaction conditions are optimized to ensure high yield and purity of the compound. Additionally, other methods such as sol-gel processes and solid-state reactions may also be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxotungsten–silicon (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The oxygen atom in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides of tungsten and silicon, while reduction may produce lower oxides or elemental tungsten and silicon.
科学的研究の応用
Oxotungsten–silicon (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential in cancer treatment through photothermal therapy.
Industry: It is used in the production of advanced materials, such as coatings and thin films, due to its unique properties.
作用機序
The mechanism by which oxotungsten–silicon (1/1) exerts its effects involves the interaction of the tungsten and silicon atoms with molecular targets. The compound can interact with various enzymes and proteins, affecting their activity and function. The pathways involved include oxidative stress and electron transfer processes, which can lead to changes in cellular functions.
類似化合物との比較
Similar Compounds
Tungsten Oxides: Compounds such as tungsten trioxide (WO3) share some similarities with oxotungsten–silicon (1/1) but differ in their silicon content.
Silicon Oxides: Silicon dioxide (SiO2) is another similar compound, but it lacks the tungsten component.
Uniqueness
Oxotungsten–silicon (1/1) is unique due to the combination of tungsten and silicon atoms, which imparts distinct properties not found in other compounds. This combination allows for unique applications in catalysis, materials science, and medical research.
特性
CAS番号 |
39467-15-7 |
|---|---|
分子式 |
OSiW |
分子量 |
227.92 g/mol |
InChI |
InChI=1S/O.Si.W |
InChIキー |
SKKJKSIXKUSLIE-UHFFFAOYSA-N |
正規SMILES |
O=[W].[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


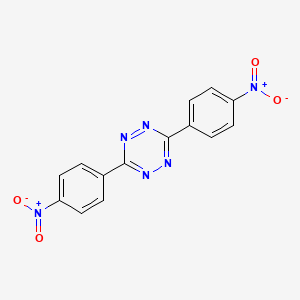
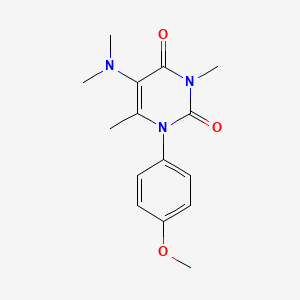
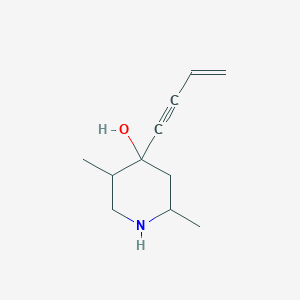

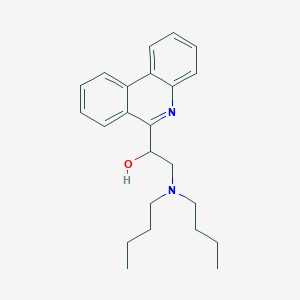
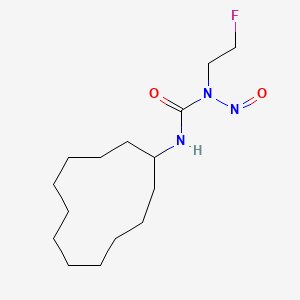
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

